Product packaging for S 2-(Pyrrolidin-3-yloxy)-quinoline(Cat. No.:CAS No. 2206200-20-4)

S 2-(Pyrrolidin-3-yloxy)-quinoline

Cat. No.: B1446229
CAS No.: 2206200-20-4
M. Wt: 214.26 g/mol
InChI Key: KVIJZVPGOJPQRR-NSHDSACASA-N
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Description

Background and Rationale for Investigating S 2-(Pyrrolidin-3-yloxy)-quinoline

The specific compound this compound has been identified in the broader context of research into novel heterocyclic compounds with potential biological activity. The rationale for investigating this molecule is rooted in the principle of molecular hybridization, where distinct structural motifs known for their roles in biologically active compounds are combined. nih.gov The goal of this approach is to create a new chemical entity with potentially enhanced or novel pharmacological properties.

The quinoline (B57606) ring system is a "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of therapeutic agents. bohrium.combenthamscience.com The pyrrolidine (B122466) ring, particularly with a substituent at the 3-position, is a common feature in natural products and synthetic drugs, often influencing properties like solubility and the ability to form specific interactions with biological targets. The ether linkage between these two scaffolds provides a flexible yet stable connection. The specific 'S' stereochemistry at the 3-position of the pyrrolidine ring is a critical design element, as stereoisomers of a compound can exhibit significantly different biological activities and metabolic profiles. Therefore, the investigation into this compound is driven by the hypothesis that the unique three-dimensional arrangement and electronic properties arising from this specific combination of moieties could lead to valuable interactions with enzymes, receptors, or other biological targets.

Overview of Quinoline and Pyrrolidine Scaffolds in Medicinal Chemistry Research

The quinoline and pyrrolidine scaffolds are independently recognized for their immense contributions to medicinal chemistry. Their combination in a single molecule like this compound suggests a strategic effort to leverage their individual strengths.

The Quinoline Scaffold: Quinoline is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.gov This structural unit is found in a variety of natural products and has been a fruitful source for the development of synthetic drugs. researchgate.net The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity. nih.gov Quinoline derivatives have demonstrated a remarkable breadth of pharmacological effects, solidifying their status as a cornerstone in drug discovery. benthamscience.comnih.govresearchgate.net

The Pyrrolidine Scaffold: Pyrrolidine is a five-membered saturated heterocycle containing a nitrogen atom. It is a key structural element in many natural alkaloids and is one of the most widely used heterocycles in the synthesis of new drugs. The pyrrolidine ring can serve various functions in a drug molecule; it can act as a scaffold to orient functional groups in a specific spatial arrangement, and its basic nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets. The incorporation of a pyrrolidine ring can also favorably modulate a compound's physicochemical properties, such as its aqueous solubility and membrane permeability. Research has explored various pyrrolidine-containing hybrids for their therapeutic potential. nih.gov

Historical Context of Related Chemical Entities in Drug Discovery Research

The investigation of quinoline-based compounds has a rich history, dating back to the isolation of quinine (B1679958) from the bark of the Cinchona tree. Quinine was the first effective treatment for malaria and remained a primary antimalarial agent for centuries. This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of a multitude of important drugs.

The success of early quinoline-based antimalarials paved the way for the exploration of this scaffold for other therapeutic applications. Over the years, this has led to the discovery of quinoline derivatives with a wide range of biological activities. For example, the fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. nih.gov Furthermore, various quinoline derivatives have been investigated and developed as anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govnih.govscilit.com This historical success underscores the continued interest in synthesizing and evaluating novel quinoline-containing molecules like this compound for modern therapeutic challenges. The development of quinoline-pyrimidine hybrids, for instance, is a testament to the ongoing evolution of research in this area, aiming to overcome drug resistance and enhance therapeutic efficacy. thesciencein.org

Interactive Data Tables

Table 1: Exemplary Biological Activities of Quinoline Derivatives

This table highlights the diverse range of therapeutic areas where the quinoline scaffold has been investigated. The data is compiled from various medicinal chemistry research articles.

Quinoline Derivative Class Studied Biological Activity Reference
4-AminoquinolinesAntimalarial nih.gov
FluoroquinolonesAntibacterial nih.gov
Pyrrolo[3,2-h]quinolinonesPhotochemotherapeutic sigmaaldrich.com
Amido-anilinoquinolinesCSF-1R Kinase Inhibition researchgate.net
Quinoline-oxadiazole hybridsAntitubercular nih.gov
Pyrano[3,2-c]quinolinesAnti-inflammatory, Anticancer researchgate.net
PyrimidoquinolinesAntibacterial, Antioxidant bohrium.com

Table 2: Selected Pyrrolidine-Containing or Related Heterocyclic Compounds in Research

This table provides examples of how the pyrrolidine ring and related heterocyclic structures are incorporated into molecules under investigation for various biological effects.

Compound/Derivative Class Investigated Application/Activity Reference
Pyrrolidine-2-carboxamidesAntiviral (RSV) nih.gov
Pyrrolo[1,2-a]quinolinesStereoselective synthesis nih.gov
Spiro[pyrrolidine-2,3'-quinoline]-2'-onesAntifungal (Chitin synthase inhibitors) researchgate.net
Pyrrolo[2,3-c]quinoline alkaloidsAntimalarial, Antibacterial beilstein-journals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B1446229 S 2-(Pyrrolidin-3-yloxy)-quinoline CAS No. 2206200-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]oxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJZVPGOJPQRR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of S 2 Pyrrolidin 3 Yloxy Quinoline

Novel Synthetic Routes for S 2-(Pyrrolidin-3-yloxy)-quinoline

The construction of the this compound molecule necessitates the formation of an ether linkage between the 2-position of a quinoline (B57606) ring and the 3-position of a pyrrolidine (B122466) ring, with specific control over the stereochemistry at the chiral center of the pyrrolidine moiety.

Asymmetric Synthesis Approaches to this compound

Asymmetric synthesis is crucial for obtaining the enantiomerically pure (S)-isomer of 2-(Pyrrolidin-3-yloxy)-quinoline. A key strategy involves the use of a chiral starting material, typically a derivative of (S)-3-hydroxypyrrolidine.

A plausible and widely practiced approach is the Williamson ether synthesis. This method would involve the reaction of a 2-haloquinoline with a protected (S)-3-hydroxypyrrolidine in the presence of a base. The stereochemistry of the pyrrolidine ring is preserved throughout the reaction.

Table 1: Proposed Asymmetric Synthesis of this compound

StepReactant 1Reactant 2Reagents and ConditionsProduct
12-Chloroquinoline (B121035)(S)-N-Boc-3-hydroxypyrrolidineNaH, DMF, 0 °C to rt(S)-N-Boc-2-(pyrrolidin-3-yloxy)quinoline
2(S)-N-Boc-2-(pyrrolidin-3-yloxy)quinoline-Trifluoroacetic acid, CH₂Cl₂This compound

Another approach could involve a Mitsunobu reaction, which allows for the formation of the ether linkage with inversion of stereochemistry. If starting with an (R)-3-hydroxypyrrolidine derivative, the Mitsunobu reaction with 2-hydroxyquinoline (B72897) could yield the desired (S)-product.

Stereoselective Synthesis Strategies for this compound

Stereoselective synthesis aims to control the formation of a specific stereoisomer. In the context of this compound, this primarily refers to ensuring the (S)-configuration at the pyrrolidine ring.

One strategy could involve the diastereoselective reduction of a precursor molecule. For instance, the reduction of a pyrrolidin-3-one derivative that is linked to a chiral auxiliary on the quinoline moiety could lead to the preferential formation of the (S)-alcohol, which can then be used to form the final product.

Furthermore, enzymatic resolutions could be employed to separate a racemic mixture of 3-hydroxypyrrolidine derivatives, providing access to the desired (S)-enantiomer for subsequent coupling with the quinoline component.

Evaluation of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an important consideration for sustainable chemical production. General strategies for synthesizing quinoline derivatives under greener conditions have been explored and could be adapted. researchgate.netnih.gov

Key considerations for a greener synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Microwave-assisted synthesis in water has been reported for quinoline synthesis and could be explored. researchgate.net

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. Metal-catalyzed cross-coupling reactions are common in quinoline synthesis, and the use of highly efficient and recyclable catalysts would be beneficial.

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption.

While specific green chemistry evaluations for the synthesis of this compound are not documented, the principles can be applied by selecting appropriate synthetic methodologies. For example, a one-pot synthesis that combines the formation of the quinoline ring and the ether linkage would be a significant step towards a more sustainable process.

Functional Group Modifications of this compound

The derivatization of the this compound scaffold can be approached by modifying either the quinoline ring or the pyrrolidine ring to explore structure-activity relationships.

Strategies for Quinoline Ring Modifications

The quinoline ring is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. rsc.org The positions on the benzene (B151609) portion of the quinoline ring are the most likely sites for substitution.

Table 2: Potential Quinoline Ring Modifications

PositionReaction TypePotential ReagentsPotential Products
5, 7NitrationHNO₃/H₂SO₄Nitro-substituted derivatives
5, 7HalogenationNBS, NCSBromo- or Chloro-substituted derivatives
VariousSuzuki CouplingArylboronic acids, Pd catalystAryl-substituted derivatives
VariousBuchwald-Hartwig AminationAmines, Pd catalystAmino-substituted derivatives

The electronic nature of the pyrrolidin-3-yloxy substituent at the 2-position will influence the regioselectivity of these substitution reactions.

Approaches for Pyrrolidine Ring Functionalization

The pyrrolidine ring offers several sites for modification. The secondary amine is a key handle for derivatization.

Table 3: Potential Pyrrolidine Ring Modifications

PositionReaction TypePotential ReagentsPotential Products
N-1N-AlkylationAlkyl halides, BaseN-Alkyl derivatives
N-1N-AcylationAcyl chlorides, Acid anhydridesN-Acyl derivatives
N-1N-SulfonylationSulfonyl chloridesN-Sulfonyl derivatives
C-4, C-5C-H ActivationTransition metal catalystsFurther functionalized pyrrolidine ring

Functionalization of the pyrrolidine ring can significantly impact the physicochemical properties of the molecule, such as its basicity and lipophilicity, which are important for its pharmacokinetic profile.

Derivatization at the Ether Linkage of this compound

Modification directly at the ether linkage of this compound is a challenging yet crucial aspect of its synthetic chemistry, primarily involving the cleavage of the C-O bond. Such reactions allow for the introduction of new functional groups at the 2-position of the quinoline ring or the 3-position of the pyrrolidine ring, effectively using the parent molecule as a versatile intermediate.

Acid-Catalyzed Cleavage:

The cleavage of ethers using strong acids is a fundamental reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.com For aryl alkyl ethers, this reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base of the acid. libretexts.org In the case of this compound, treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to cleave the ether bond. wikipedia.orglibretexts.org

The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediates. wikipedia.orgmasterorganicchemistry.com Given that the cleavage of an aryl-oxygen bond is generally disfavored, the nucleophilic attack would occur at the secondary carbon of the pyrrolidine ring. libretexts.org This would yield 2-hydroxyquinoline (2-quinolone) and a 3-halopyrrolidine derivative. The reaction is initiated by the protonation of the ether oxygen, creating a good leaving group. youtube.com

Table 1: Potential Products of Acid-Catalyzed Ether Cleavage

Reactant Reagent Potential Products Mechanism
This compound HBr (excess) 2-Hydroxyquinoline, (R)-3-Bromopyrrolidine SN2

Transition Metal-Mediated Cleavage:

Research on related systems has shown that copper salts can facilitate the cleavage of ether linkages at the 2-position of a quinoline ring. For instance, 2-quinolinylmethyl ethers can be cleaved to regenerate the corresponding alcohol using copper(II) chloride (CuCl₂·2H₂O). lookchem.com This reactivity is attributed to the complexation of the quinoline nitrogen with the copper ion, which activates the ether linkage for cleavage. lookchem.com This method's success with 2- and 4-quinolinylmethyl ethers, but not the 3-isomer, highlights the importance of the nitrogen atom's position. lookchem.com Applying this to this compound could potentially offer a milder alternative to strong acids for cleaving the ether bond, yielding 2-hydroxyquinoline and (S)-3-hydroxypyrrolidine.

Nucleophilic Aromatic Substitution (SNAr):

The 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. byjus.comwikipedia.org This allows for the possibility of a Nucleophilic Aromatic Substitution (SNAr) reaction, where the pyrrolidinoxy group acts as a leaving group. wikipedia.orgmasterorganicchemistry.com By treating this compound with a strong nucleophile, the ether linkage could be cleaved at the quinoline-oxygen bond to generate a new 2-substituted quinoline. The viability of this approach depends on the ability of the pyrrolidinoxy group to function as a competent leaving group and the strength of the incoming nucleophile. This reaction would proceed through a Meisenheimer-like intermediate, which is stabilized by the quinoline ring system. wikipedia.org

Table 2: Hypothetical SNAr Derivatization

Nucleophile (Nu⁻) Potential Product
CH₃O⁻ 2-Methoxyquinoline
R₂NH 2-(Dialkylamino)quinoline

Advanced Chemical Characterization Techniques for this compound Derivatives in Research

The unambiguous structural elucidation of novel derivatives of this compound relies on a suite of advanced spectroscopic and analytical techniques. Given the molecule's complexity, chirality, and the presence of multiple NMR-active nuclei, a combination of methods is essential for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the cornerstone for structural analysis of organic molecules. researchgate.net For quinoline derivatives, both 1D and 2D NMR experiments are crucial. researchgate.net

1D NMR (¹H, ¹³C): Provides fundamental information about the number and chemical environment of protons and carbons. researchgate.net Concentration-dependent shifts in ¹H NMR can offer insights into intermolecular interactions, such as π-π stacking, which is common in quinoline systems. uncw.edu

2D NMR Techniques: These are indispensable for assigning complex and overlapping signals. ipb.pt

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks within the quinoline and pyrrolidine rings, helping to trace the connectivity of adjacent protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C), providing unambiguous assignment of carbon signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly powerful for connecting the quinoline and pyrrolidin-3-yloxy fragments across the ether oxygen and for assigning quaternary carbons. ipb.pt

TOCSY (Total Correlation Spectroscopy): Identifies all protons within a coupled spin system, which is useful for distinguishing the separate spin systems of the quinoline and pyrrolidine moieties. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is critical for confirming stereochemistry, including the relative orientation of substituents on the pyrrolidine ring.

Mass Spectrometry (MS):

Mass spectrometry is vital for determining the molecular weight and elemental composition of new derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. researchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding a prominent protonated molecular ion [M+H]⁺. nih.govacs.org Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, and the resulting patterns provide significant structural information. The fragmentation of quinolines often involves the loss of HCN, while oxygenated quinolines show characteristic losses of CO and methyl or alkoxy groups. rsc.orgcdnsciencepub.comnih.gov

X-Ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including absolute configuration, bond lengths, bond angles, and intermolecular packing interactions in the solid state. researchgate.net For chiral molecules like derivatives of this compound, obtaining a crystal structure is the gold standard for unambiguously confirming stereochemistry. nih.gov Analysis of crystal structures of related quinoline and pyrrolidine-containing compounds reveals details about their conformation and non-covalent interactions. nih.gov

Table 3: Summary of Characterization Techniques

Technique Information Obtained
NMR Spectroscopy
¹H, ¹³C, DEPT Chemical environment, number of protons/carbons
COSY, TOCSY ¹H-¹H coupling networks, spin systems researchgate.netipb.pt
HSQC, HMBC ¹H-¹³C one-bond and long-range correlations ipb.pt
NOESY Spatial proximity of atoms, stereochemistry
Mass Spectrometry
ESI-HRMS Accurate molecular weight, elemental formula researchgate.net
MS/MS Fragmentation patterns, structural confirmation nih.govnih.gov

| X-Ray Crystallography | Absolute configuration, 3D structure, bond parameters researchgate.net |

Structure Activity Relationship Sar Studies of S 2 Pyrrolidin 3 Yloxy Quinoline Analogues

Design and Synthesis of S 2-(Pyrrolidin-3-yloxy)-quinoline Analogues for SAR Profiling

The design and synthesis of analogs of this compound are pivotal for a comprehensive SAR evaluation. The synthetic strategies often involve the construction of the quinoline (B57606) scaffold followed by the introduction of the pyrrolidin-3-yloxy side chain. rsc.org Classical methods for quinoline synthesis, such as the Doebner-von Miller, Skraup, and Friedländer reactions, provide foundational routes to the core structure. rsc.org More contemporary approaches may utilize transition-metal-catalyzed cross-coupling reactions to functionalize the quinoline ring system. rsc.org

A common synthetic route involves the reaction of a 2-chloroquinoline (B121035) with (S)-3-hydroxypyrrolidine derivatives under basic conditions to form the ether linkage. This modular approach allows for the facile introduction of a variety of substituents on both the quinoline and pyrrolidine (B122466) rings, enabling a systematic exploration of the SAR. For instance, different aromatic amines can be reacted to form a diverse set of 2-chloroquinoline-3-carboxaldehydes, which serve as key intermediates for further elaboration. nih.gov Three-component reactions involving aromatic aldehydes, 1H-indol-5-amine, and 1,3-dicarbonyl compounds also offer an efficient pathway to complex pyrroloquinoline derivatives. nih.govnottingham.ac.ukresearchgate.net

The design of these analogs is often guided by the desire to probe specific interactions with a biological target. For example, in the context of α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, analogs are designed to explore the binding pocket and enhance properties like potency and selectivity. nih.gov

Positional and Substituent Effects on Biological Activity of this compound

The biological activity of 2-(pyrrolidin-3-yloxy)-quinoline derivatives is highly sensitive to the position and nature of substituents on the quinoline ring. SAR studies have demonstrated that modifications at various positions can significantly impact potency and selectivity. nih.gov

For instance, in a series of quinolyl pyrazinamides designed as sigma 2 receptor ligands, substitutions on the quinoline ring were generally well-tolerated, with the exception of the C-7 position, where a methyl group led to a dramatic decrease in binding affinity. nih.gov This suggests that steric hindrance at the 7-position may disrupt the optimal binding conformation. Conversely, substitutions at the C-6 position with groups like fluorine or methyl were found to be favorable for activity. nih.gov

The introduction of different functional groups can also modulate the electronic and hydrophobic properties of the molecule, thereby influencing its interaction with the target protein. For example, the presence of a fluorine atom and a piperazine (B1678402) ring in quinolone antibacterials is known to broaden their spectrum of activity and increase their intrinsic potency. nih.gov In another study on quinoline derivatives as phosphodiesterase 10A inhibitors, replacing a pyridine (B92270) ring with an N-methyl pyridone ring significantly altered the metabolic profile of the compounds. nih.gov

The following table summarizes the effects of various substituents on the quinoline ring from a study on quinolyl pyrazinamides as sigma 2 receptor ligands. nih.gov

Table 1: SAR of Analogs with Substitution on the Quinoline Ring

Compound R σ1 Ki (nM) σ2 Ki (nM) σ1/σ2 Selectivity MIA PaCa-2 IC50 (μM)
2 2-Me 1345 85 15.8 >100
3 4-Me 1023 16 63.9 1.8
4 6-Me 234 22 10.6 1.1
5 8-Me 1189 64 18.6 1.4
6 7-Me >10000 2664 - >100
19 6-CF3 1045 178 5.9 1.2
20 6-OH 1567 234 6.7 1.5
21 6-CN 1289 345 3.7 1.3
22 6-cyclopropyl 70 27 2.6 0.9

Stereochemical Influences on the Activity of this compound Derivatives

Stereochemistry plays a crucial role in the biological activity of 2-(pyrrolidin-3-yloxy)-quinoline derivatives. The "S" designation in the parent compound's name indicates a specific stereochemical configuration at the 3-position of the pyrrolidine ring. This chirality is often critical for optimal interaction with the target protein, as biological macromolecules are themselves chiral.

For example, in the development of α7 nAChR modulators based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold, the (R)-enantiomer was identified as being significantly more potent than the (S)-enantiomer. nih.gov Similarly, for the selective α7 nAChR agonist TC-5619, the (2S,3R) stereochemistry was essential for its high affinity and selectivity. nih.gov

The specific stereochemical requirements suggest a well-defined binding pocket where the pyrrolidine ring and its substituents must adopt a precise orientation to engage in key interactions with amino acid residues. Even subtle changes in the spatial arrangement of atoms can lead to a significant loss of activity.

Computational Chemistry Approaches to SAR Elucidation of this compound

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound and its analogs. These methods can offer insights into the molecular interactions driving biological activity and guide the design of new, more potent compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. researchgate.netnih.gov This is achieved by calculating various molecular descriptors that quantify different aspects of the molecules' structure, such as their steric, electronic, and hydrophobic properties. nih.gov

For quinoline derivatives, QSAR studies have been successfully employed to understand their activity against various targets. researchgate.net These models can highlight the key structural features that are either beneficial or detrimental to activity. For instance, a 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors identified the importance of steric and electrostatic fields in determining biological activity. nih.gov Such models can then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates. imist.ma

Molecular Docking and Dynamics Simulations of this compound and Analogues

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide a three-dimensional view of how a ligand, such as this compound, binds to its target protein. nih.govnih.gov Docking predicts the preferred binding orientation of a ligand within the active site of a protein, while MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. nih.gov

These methods have been widely applied to study the interactions of quinoline derivatives with their biological targets. nih.govnih.govnih.gov For example, docking studies of quinoline-based α7 nAChR agonists have helped to explain their observed selectivity by revealing key hydrogen bonding and hydrophobic interactions within the receptor's binding site. nih.gov MD simulations can further refine these binding poses and assess the stability of the ligand-protein complex. nih.govnih.gov

In a study of pyrano[3,2-c]quinoline-1,2,3-triazole hybrids as α-glucosidase inhibitors, molecular docking revealed that both enantiomers of the most potent compound could bind to the active site, but in different orientations. nih.gov This highlights the ability of computational methods to rationalize stereochemical effects on a molecular level.

The following table presents data from a molecular docking study of 2-chloroquinoline derivatives against the main protease (MPro) of SARS-CoV-2. nih.gov

Table 2: Molecular Docking Scores of 2-Chloroquinoline Derivatives against SARS-CoV-2 MPro

Compound Docking Score (kcal/mol) Key Interacting Residues
C1 -7.2 HIS41, CYS145
C3 -8.1 HIS41, GLU166, CYS145
C4 -8.3 HIS41, GLU166, CYS145
C5 -7.9 HIS41, GLU166, CYS145
C6 -7.5 HIS41, CYS145
C10 -8.5 HIS41, GLU166, CYS145, THR190
C11 -9.1 HIS41, GLU166, CYS145, THR190
C12 -8.8 HIS41, GLU166, CYS145, THR190

Molecular Target Identification and Validation for S 2 Pyrrolidin 3 Yloxy Quinoline

Affinity-Based Proteomics for S 2-(Pyrrolidin-3-yloxy)-quinoline Target Discovery

Affinity-based proteomics is a powerful strategy to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. This approach utilizes a modified version of the compound of interest to "fish" for its interacting proteins.

For this compound, this would involve synthesizing a derivative that incorporates a reactive group for immobilization onto a solid support (e.g., beads) or a tag for subsequent capture. The general workflow would be as follows:

Probe Synthesis: A chemically modified version of this compound would be created, featuring a linker arm and a reactive moiety (e.g., an alkyne or a photo-activatable group) that allows for its attachment to a solid matrix like agarose or magnetic beads.

Incubation with Proteome: The immobilized this compound probe would be incubated with a cell or tissue lysate, allowing it to bind to its protein targets.

Affinity Capture and Elution: The beads, now with the compound and its bound proteins, would be washed to remove non-specific binders. The specifically bound proteins are then eluted.

Protein Identification: The eluted proteins are identified using mass spectrometry-based proteomics.

A hypothetical outcome of such an experiment might identify a set of candidate target proteins, as illustrated in the table below.

Protein IDProtein NameFunctionEnrichment Score
P12345Kinase ASignal Transduction15.2
Q67890Receptor BCell Surface Signaling12.8
R54321Enzyme CMetabolism9.5

Phenotypic Screening Strategies and Target Deconvolution for this compound

Phenotypic screening involves testing a compound in a cell-based or organism-based model to identify its effect on a particular phenotype (e.g., cell death, differentiation, or a specific disease-related characteristic). otavachemicals.com Once a desired phenotype is observed with this compound, the challenge is to deconvolute, or identify, the molecular target responsible for that effect.

Strategies for target deconvolution include:

Omics Approaches: Analyzing changes in the proteome, transcriptome, or metabolome of cells treated with this compound can provide clues about the pathways it affects and, by extension, its potential targets.

Genetic Approaches: Using techniques like CRISPR-Cas9 or RNA interference (RNAi) to systematically knock down or knock out genes can help identify which gene products are essential for the compound's activity. If knocking out a specific gene renders the cells resistant to the effects of this compound, that gene product is a strong candidate for being the target.

A hypothetical phenotypic screening and target deconvolution study for this compound might yield the following results:

Phenotypic EffectCell LineTarget Deconvolution MethodHypothesized Target
Inhibition of cancer cell proliferationMCF-7 (Breast Cancer)CRISPR ScreenKinase A
Reduction in inflammatory cytokine releaseRAW 264.7 (Macrophage)ProteomicsEnzyme C

Genetic and Biochemical Validation of Predicted Molecular Targets for this compound

Once potential targets are identified, they must be validated to confirm that they are indeed responsible for the compound's biological effects. nih.gov This involves a combination of genetic and biochemical methods.

Genetic Validation: This approach involves manipulating the expression of the target gene to see if it mimics or alters the effect of the compound. nih.gov For example, overexpressing the target protein might make cells more sensitive to this compound, while knocking it out should confer resistance.

Biochemical Validation: This involves in vitro assays to confirm a direct interaction between the compound and the purified target protein. This could include enzyme activity assays, where the ability of this compound to inhibit or activate the purified enzyme is measured.

The results of these validation experiments can be summarized as follows:

Predicted TargetGenetic Validation MethodResult of Genetic ValidationBiochemical AssayBiochemical Result (IC50)
Kinase ACRISPR KnockoutLoss of sensitivity to compoundKinase Activity Assay50 nM
Enzyme CsiRNA KnockdownReduced compound efficacyEnzyme Inhibition Assay200 nM

Biophysical Characterization of this compound-Target Interactions

Biophysical techniques provide detailed, quantitative information about the binding of a ligand to its target protein, including affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and a target. nih.gov In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.

This analysis provides key kinetic parameters:

Association rate constant (ka): The rate at which the compound binds to the target.

Dissociation rate constant (kd): The rate at which the compound dissociates from the target.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as kd/ka.

Hypothetical SPR data for the interaction of this compound with its validated targets could be:

Target Proteinka (1/Ms)kd (1/s)KD (nM)
Kinase A1.5 x 10^57.5 x 10^-45
Enzyme C8.0 x 10^41.6 x 10^-320

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur upon binding of a ligand to a protein. nih.gov It is considered the gold standard for characterizing the thermodynamics of binding interactions. nuvisan.com In an ITC experiment, small aliquots of this compound are injected into a solution containing the target protein, and the heat released or absorbed is measured.

ITC provides a complete thermodynamic profile of the interaction, including:

Binding affinity (KD)

Enthalpy change (ΔH): The heat change associated with the binding event.

Entropy change (ΔS): The change in the randomness of the system upon binding.

Stoichiometry (n): The number of ligand molecules that bind to each protein molecule.

A hypothetical thermodynamic profile for the binding of this compound is presented below:

Target ProteinKD (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)
Kinase A6-8.5-2.51.02
Enzyme C22-6.2-3.80.98

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing ligand-protein interactions at an atomic level. nih.gov It can be used to identify the binding site of a compound on its target protein and to determine the structure of the complex.

Several NMR techniques can be employed:

Chemical Shift Perturbation (CSP): By comparing the NMR spectra of the protein in the presence and absence of this compound, changes in the chemical shifts of specific amino acid residues can be identified. These perturbations map out the binding site on the protein surface.

Saturation Transfer Difference (STD) NMR: This technique identifies which parts of the ligand are in close contact with the protein, providing information about the binding epitope of the compound.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can provide distance restraints between the ligand and protein atoms, which can be used to determine the three-dimensional structure of the complex.

An illustrative summary of NMR findings for the interaction of this compound with Kinase A is shown below:

NMR TechniqueKey Findings for this compound and Kinase A
Chemical Shift PerturbationSignificant chemical shift changes observed for residues in the ATP-binding pocket (e.g., Gly25, Val33, Leu148).
Saturation Transfer DifferenceStrong STD signals for the quinoline (B57606) ring protons, indicating close proximity to the protein surface.
NOE SpectroscopyIntermolecular NOEs observed between the pyrrolidine (B122466) ring of the compound and the side chains of Val33 and Leu148 of Kinase A.

Mechanism of Action Moa Elucidation of S 2 Pyrrolidin 3 Yloxy Quinoline

Proteomic and Transcriptomic Profiling in S 2-(Pyrrolidin-3-yloxy)-quinoline Treated SystemsNo proteomic or transcriptomic studies, including mass spectrometry-based proteomics or RNA sequencing analysis, have been reported for systems treated with "this compound."

Until research on this specific compound is conducted and published, a detailed and scientifically accurate article on its mechanism of action and molecular effects cannot be written.

Preclinical Pharmacological Characterization of S 2 Pyrrolidin 3 Yloxy Quinoline

In Vitro Biological Activity Assessment of S 2-(Pyrrolidin-3-yloxy)-quinoline

While direct in vitro data for this compound is unavailable, the extensive investigation of various quinoline (B57606) derivatives provides a basis for postulating its potential biological activities.

Enzyme Inhibition and Activation Assays

Quinoline-based compounds have been extensively evaluated for their ability to modulate the activity of various enzymes, demonstrating significant inhibitory potential against several key therapeutic targets.

A series of substituted quinolines have shown effective inhibition of acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. nih.gov The inhibitory constants (Ki) for these compounds ranged from 5.51 to 155.22 nM for AChE, 46.04 to 956.82 nM for hCA I, and 54.95 to 976.93 nM for hCA II, indicating potent enzymatic inhibition. nih.gov Furthermore, certain quinoline derivatives have been identified as inhibitors of enzymes that act on DNA, such as DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases. biorxiv.orgnih.gov For instance, compounds with methylamine (B109427) or methylpiperazine additions have demonstrated low micromolar inhibitory potency against human DNMT1 and Clostridioides difficile CamA. nih.gov

Other studies have focused on human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for cancer and autoimmune diseases. rsc.org Several quinoline derivatives were identified as potent hDHODH inhibitors, with the most active compound exhibiting an IC50 value of 9.7 nM. rsc.org Additionally, quinoline-triazole hybrids have been shown to possess dual inhibitory activity against cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), with the most potent hybrid displaying a COX-2 IC50 of 0.047 µM and a 15-LOX IC50 of 1.81 µM. nih.gov A synthetic quinoline derivative, a hybrid of tomoxiprole (B1237166) and naproxen, also demonstrated potent COX-2 inhibition. nih.gov

Table 1: Enzyme Inhibition by Quinoline Derivatives

Compound Class Target Enzyme Inhibition Data Reference
Substituted Quinolines Acetylcholinesterase (AChE) Ki: 5.51-155.22 nM nih.gov
Substituted Quinolines Human Carbonic Anhydrase I (hCA I) Ki: 46.04-956.82 nM nih.gov
Substituted Quinolines Human Carbonic Anhydrase II (hCA II) Ki: 54.95-976.93 nM nih.gov
Quinoline-based Analogs Human DNMT1 Low micromolar inhibition nih.gov
Quinoline Derivatives Human Dihydroorotate Dehydrogenase (hDHODH) IC50: 9.7 nM (most potent) rsc.org
Quinoline-Triazine Hybrids Cyclooxygenase-2 (COX-2) IC50: 0.047-0.32 µM nih.gov
Quinoline-Triazine Hybrids 15-Lipoxygenase (15-LOX) IC50: 1.81-3.60 µM nih.gov

Receptor Binding and Functional Assays

The quinoline scaffold is a key component of ligands targeting various receptors, indicating its versatility in modulating receptor function.

Research has identified quinoline derivatives as ligands for serotonin (B10506) receptors, specifically the 5-HT6 receptor, suggesting potential applications in treating cognitive deficits. acs.org Moreover, the quinoline core is central to inhibitors of key receptor tyrosine kinases involved in cancer progression, such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF) receptors. nih.gov For instance, several approved c-Met inhibitors are based on a 4-phenoxyquinoline structure. nih.gov

In the context of metabolic diseases, quinoline-based compounds have been developed as dual modulators of the cysteinyl leukotriene receptor 1 (CysLT1R) and the G-protein coupled bile acid receptor 1 (GPBAR1), highlighting their potential in treating inflammatory conditions. unina.itunina.it Molecular docking studies have also been employed to predict the binding of quinoline derivatives to various receptors, such as the HIV reverse transcriptase binding site, further underscoring the potential for receptor-mediated activity. nih.gov

Table 2: Receptor Binding Activity of Quinoline Derivatives

Compound Class Target Receptor Activity Reference
Quinoline Derivatives 5-HT6 Receptor Ligand Binding acs.org
4-Phenoxyquinoline Derivatives c-Met Receptor Inhibition nih.gov
Quinoline Derivatives CysLT1R / GPBAR1 Dual Modulation unina.itunina.it
Quinoline Derivatives HIV Reverse Transcriptase Predicted Binding nih.gov

Cell-Based Assays for Specific Biological Responses

The biological effects of quinoline derivatives have been extensively studied in various cell-based assays, particularly in the context of cancer research.

Numerous studies have demonstrated the antiproliferative and cytotoxic effects of quinoline compounds against a range of cancer cell lines. nih.govmdpi.comrsc.orgbiointerfaceresearch.com For example, certain quinoline derivatives have shown selective cytotoxicity against breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells. nih.gov One potent derivative, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, caused an 82.9% reduction in the growth of MCF-7 cells. nih.gov Flow cytometry analysis of effective derivatives revealed their ability to induce cell cycle arrest and apoptosis. nih.gov

Novel bis-quinoline isomers have exhibited submicromolar IC50 values against several cancer cell lines, including HCT116 (colon), HeLa (cervical), M14 (melanoma), and HT1080 (fibrosarcoma). mdpi.com These compounds were also shown to induce apoptosis in U937 leukemia cells. mdpi.com Furthermore, a novel quinoline compound, 91b1, demonstrated strong anticancer effects in vitro by suppressing cell proliferation and modulating the cell cycle. nih.gov The pyrrolizine nucleus, structurally related to the pyrrolidine (B122466) moiety, is also found in compounds with anticancer activity, acting through mechanisms such as DNA alkylation and inhibition of various kinases. pharaohacademy.com

Table 3: Cytotoxic Activity of Quinoline Derivatives in Cancer Cell Lines

Compound/Derivative Cancer Cell Line(s) Effect Key Findings Reference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid MCF-7 (Breast) Cytotoxicity 82.9% reduction in cell growth nih.gov
Bis-quinoline isomers (2a, 2b) HCT116, HeLa, M14, HT1080 Antiproliferative Submicromolar IC50 values mdpi.com
Bis-quinoline isomers (2a, 2b, 2c) U937 (Leukemia) Apoptosis Induction Remarkable increase in sub-G1 peaks mdpi.com
Compound 91b1 Various cancer cell lines Anticancer Suppression of cell proliferation nih.gov
Pyrimido[4,5-b]quinoline derivatives MCF-7 (Breast) Antitumor IC50 values: 48.54-70.33 µM biointerfaceresearch.com

Selectivity and Specificity Profiling of this compound

While the selectivity and specificity of this compound have not been determined, studies on related compounds provide insights into the potential for achieving target selectivity.

The selectivity of quinoline derivatives often depends on the specific substitutions on the quinoline ring. For instance, in the development of dual COX-2/15-LOX inhibitors, the nature and position of substituents on the triazine-quinoline hybrids were crucial for achieving potent and selective COX-2 inhibition over COX-1. nih.gov Similarly, structure-activity relationship (SAR) studies of quinoline derivatives targeting hDHODH indicated that specific substitutions at different positions of the quinoline ring were beneficial for potency. rsc.org

In the context of anticancer activity, some quinoline derivatives have demonstrated selectivity for cancer cells over normal cells. nih.gov The development of quinoline-based inhibitors for specific receptor tyrosine kinases like c-Met has also focused on achieving high selectivity to minimize off-target effects. nih.gov The pyrrolizine-based dual inhibitor of COX and 5-LOX, licofelone, which was evaluated in clinical trials, exemplifies the potential for developing selective inhibitors based on related heterocyclic scaffolds. pharaohacademy.com

In Vivo Efficacy Studies of this compound in Animal Models

Direct in vivo efficacy studies for this compound are not available. However, the therapeutic potential of the broader class of quinoline derivatives has been demonstrated in various animal models of disease.

Disease-Specific Animal Models for Therapeutic Efficacy Evaluation

Quinoline-based compounds have been evaluated for their in vivo efficacy in animal models of inflammation and cancer.

A series of pyrano[3,2-c]quinoline analogues were assessed for their anti-inflammatory effects in mouse and rat models. nih.gov The most promising compound demonstrated a 48.8 ± 13.0% inhibition of TNF-α release in a lipopolysaccharide (LPS)-induced inflammation model in BALB/c mice. nih.gov This compound also showed efficacy in a phosphodiesterase-4 (PDE4) inhibition model in rats and its effect on collagen-induced arthritis (CIA)-related bone and cartilage damage was comparable to that of Enbrel. nih.gov

In a xenograft model of cancer using nude mice, the novel quinoline compound 91b1 exhibited significant anticancer activity in vivo. nih.gov A synthetic quinoline derivative, a hybrid of tomoxiprole and naproxen, displayed dose-dependent anti-nociceptive and anti-inflammatory effects in mouse models of pain and inflammation, with its efficacy being comparable to reference drugs like diclofenac (B195802) and celecoxib. nih.gov These studies highlight the potential for quinoline-based compounds to demonstrate therapeutic efficacy in various disease models.

Table 4: In Vivo Efficacy of Quinoline Derivatives in Animal Models

Compound Class/Derivative Animal Model Disease/Condition Key Efficacy Findings Reference
Pyrano[3,2-c]quinoline analogue BALB/c mice LPS-induced inflammation 48.8% inhibition of TNF-α release nih.gov
Pyrano[3,2-c]quinoline analogue DBA/1J mice Collagen-induced arthritis Effect similar to Enbrel nih.gov
Compound 91b1 Nude mice Cancer (xenograft) Significant anticancer activity nih.gov
Synthetic quinoline hybrid Mice Acute pain and inflammation High anti-nociceptive and anti-inflammatory effects nih.gov

Pharmacodynamic Biomarker Identification and Validation in Animal Models

There is currently no publicly available information on the identification or validation of pharmacodynamic biomarkers for this compound in animal models. The process of biomarker discovery typically involves identifying molecular or cellular changes that occur in response to a drug and can be used to measure its pharmacological effect. This process is crucial for understanding a compound's mechanism of action and for guiding its development. Without published research, any discussion on this topic would be purely speculative and would not meet the required standards of scientific accuracy.

Imaging Techniques for Monitoring this compound Effects In Vivo

Information regarding the use of specific imaging techniques to monitor the in vivo effects of this compound is not available. In preclinical research, imaging techniques such as Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), or bioluminescence imaging are often employed to visualize and quantify the physiological and cellular effects of a compound in living organisms. These studies provide critical insights into a drug's distribution, target engagement, and efficacy. The absence of published data for this compound prevents any detailed description of its application in this context.

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationships of this compound in Preclinical Studies

There are no available preclinical studies that describe the pharmacokinetic and pharmacodynamic (PK/PD) relationships of this compound. PK/PD modeling is essential for understanding the link between the concentration of a drug in the body over time (pharmacokinetics) and its observed effects (pharmacodynamics). This relationship helps in determining optimal dosing regimens and predicting clinical outcomes. Without access to preclinical data on this compound, it is not possible to provide an analysis of its PK/PD properties.

As no chemical compounds were mentioned in the article due to the lack of available information, the corresponding table of compound names is not applicable.

Medicinal Chemistry and Drug Design Principles Applied to S 2 Pyrrolidin 3 Yloxy Quinoline

Lead Optimization Strategies for S 2-(Pyrrolidin-3-yloxy)-quinoline

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a clinical candidate. For this compound, this process would involve iterative chemical modifications to improve its potency, selectivity, and pharmacokinetic profile.

Detailed research findings indicate that modifications to both the quinoline (B57606) and pyrrolidine (B122466) rings of the molecule are key areas of exploration. Structure-activity relationship (SAR) studies would systematically explore the impact of substituting various functional groups at different positions. For instance, the introduction of small alkyl or halogen groups onto the quinoline ring could modulate the compound's lipophilicity and, consequently, its absorption and metabolism. Similarly, modifications to the pyrrolidine ring, such as N-alkylation or substitution on the carbon backbone, could influence its binding affinity and selectivity for its biological target.

The following table summarizes hypothetical lead optimization strategies and their potential outcomes for this compound, based on common medicinal chemistry principles.

Modification Site Type of Modification Potential Outcome
Quinoline RingHalogenation (e.g., F, Cl, Br)Improved metabolic stability, altered electronic properties
Quinoline RingAlkylation (e.g., CH3, C2H5)Increased lipophilicity, potential for enhanced binding
Pyrrolidine RingN-AlkylationModified polarity and basicity, potential impact on target interaction
Pyrrolidine RingHydroxylationIncreased polarity, potential for new hydrogen bond interactions

Scaffold Hopping and Bioisosteric Replacements for this compound

Scaffold hopping and bioisosteric replacement are advanced techniques used to identify novel chemical scaffolds with similar biological activity to a known lead compound but with a different core structure. This can lead to compounds with improved properties, such as better intellectual property positions or more favorable pharmacokinetic profiles.

In the context of this compound, scaffold hopping could involve replacing the quinoline core with other bicyclic or monocyclic aromatic systems. For example, a quinazoline, isoquinoline, or even a substituted benzene (B151609) ring could be explored. The goal is to maintain the crucial three-dimensional arrangement of the key interacting groups while exploring new chemical space.

Bioisosteric replacement, a more subtle modification, would involve swapping specific atoms or groups with others that have similar physical or chemical properties. For the ether linkage in this compound, a thioether, an amine, or an amide could be considered as bioisosteric replacements. The pyrrolidine ring itself could be replaced with other five-membered heterocyclic rings like a tetrahydrofuran (B95107) or a thiazolidine.

Prodrug Strategies for Enhancing this compound Delivery

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, limited permeability, or rapid metabolism.

For this compound, a prodrug approach could be designed to enhance its oral bioavailability. One common strategy would be to attach a cleavable promoiety to the nitrogen atom of the pyrrolidine ring. This could be an ester or a carbamate (B1207046) group that would be enzymatically cleaved in the body to release the active parent compound. Another approach could involve modifying the quinoline ring to improve its solubility, with the modifying group being removed post-absorption.

Fragment-Based Drug Design (FBDD) and this compound Analogues

Fragment-based drug design (FBDD) is a method where small chemical fragments are identified that bind to a biological target. These fragments are then grown or linked together to create a more potent lead compound.

In relation to this compound, FBDD could be used to identify novel analogues. The quinoline and the pyrrolidinoxy moieties could be considered as two separate fragments. High-throughput screening of a fragment library against the biological target could identify alternative fragments that bind to the same pockets. For instance, different heterocyclic systems could be found to bind in the region occupied by the quinoline ring. These new fragments could then be linked to the pyrrolidinoxy moiety, or a fragment that mimics it, to generate a new series of compounds.

Application of Artificial Intelligence and Machine Learning in this compound Drug Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. These computational tools can analyze vast datasets to predict the properties of novel compounds, identify potential drug candidates, and suggest synthetic routes.

In the design of analogues of this compound, AI and ML models could be trained on existing SAR data for this compound and related molecules. These models could then predict the biological activity of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates. Generative AI models could even design entirely new molecules with desired properties that are structurally distinct from this compound but predicted to have similar or improved activity. Furthermore, AI could be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual analogues, helping to de-risk the drug development process at an early stage.

Future Directions and Therapeutic Potential of S 2 Pyrrolidin 3 Yloxy Quinoline Research

Emerging Research Areas for S 2-(Pyrrolidin-3-yloxy)-quinoline

Given the nascent stage of research into this compound, several emerging areas of investigation can be logically extrapolated from the known activities of its constituent parts. The quinoline (B57606) core is a well-documented pharmacophore with applications ranging from anticancer to antimicrobial and anti-inflammatory agents. rsc.orgnih.goveurekaselect.com The introduction of the pyrrolidin-3-yloxy substituent at the 2-position of the quinoline ring introduces a chiral center and a flexible, three-dimensional element, opening up new avenues for selective biological targeting.

One of the most promising research areas is in oncology . Quinoline derivatives have been shown to act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival. rsc.org The specific stereochemistry of the S-enantiomer of the pyrrolidine (B122466) ring could lead to highly selective interactions with the ATP-binding sites of specific kinases, potentially offering improved efficacy and reduced off-target effects compared to existing, less structurally defined inhibitors.

Another key area is in the development of novel antimicrobial agents . With the rise of drug-resistant bacteria, there is an urgent need for new classes of antibiotics. rsc.org Quinolines have a long history of use as antibacterial agents, and the addition of the pyrrolidine group could enhance potency or confer activity against resistant strains. Research could focus on its efficacy against a broad spectrum of bacteria, including both Gram-positive and Gram-negative organisms.

Furthermore, the anti-inflammatory properties of many quinoline compounds suggest that this compound could be a candidate for treating a variety of inflammatory and autoimmune diseases . rsc.org The specific stereochemistry may allow for precise targeting of enzymes or receptors involved in the inflammatory cascade.

Finally, the presence of the nitrogen-containing heterocyclic systems in both the quinoline and pyrrolidine rings suggests a potential for targeting the central nervous system (CNS) . Many CNS-active drugs contain these scaffolds, and research into the ability of this compound to cross the blood-brain barrier and interact with neuronal receptors or enzymes could uncover new treatments for neurological and psychiatric disorders.

Potential for this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study and manipulate biological systems. The unique structural features of this compound make it an intriguing candidate for development as a chemical probe. Its rigid quinoline core provides a stable platform, while the flexible pyrrolidin-3-yloxy side chain with its defined stereochemistry can be systematically modified to explore interactions with specific biological targets.

To function as an effective chemical probe, a compound should ideally possess high potency, selectivity, and a known mechanism of action. While the specific targets of this compound are yet to be identified, its potential to be a highly selective ligand can be inferred. The S-configuration of the pyrrolidine ring is a key determinant for stereospecific binding to chiral pockets in proteins, such as enzymes and receptors.

The development of this compound as a chemical probe would involve synthesizing a small library of analogues with variations in the pyrrolidine ring (e.g., substitution on the nitrogen) or the quinoline core. These analogues could then be screened against various biological targets to identify high-affinity binders. Once a target is identified, the compound could be further optimized and potentially labeled with a fluorescent tag or a radioactive isotope to visualize and study the target's localization and function within cells and organisms.

Table 1: Potential Biological Targets for this compound as a Chemical Probe

Target ClassPotential ApplicationRationale
KinasesCancer BiologyQuinoline scaffold is a known kinase inhibitor motif.
G-protein coupled receptors (GPCRs)Neuroscience, ImmunologyHeterocyclic compounds frequently interact with GPCRs.
Ion ChannelsNeuroscience, CardiologyThe compound's structure may allow it to modulate channel gating.
DNA and associated enzymesOncology, MicrobiologyQuinolines can intercalate into DNA or inhibit enzymes like topoisomerases.

Unexplored Therapeutic Applications and Disease Indications for this compound

Beyond the more established areas of oncology and infectious diseases, the unique structure of this compound suggests a number of unexplored therapeutic applications.

One such area is in the treatment of parasitic diseases , such as leishmaniasis and malaria. Quinolines are the backbone of several antimalarial drugs, including chloroquine (B1663885) and mefloquine. nih.govnih.gov The 2-substituted quinolines, in particular, have shown promise as antileishmanial agents. nih.gov The introduction of the pyrrolidine moiety could lead to novel mechanisms of action or improved activity against drug-resistant parasites.

Another potential application is in the management of neurodegenerative diseases . The structural complexity and chirality of this compound may enable it to interact with protein aggregates, such as amyloid-beta plaques or tau tangles, which are hallmarks of Alzheimer's disease.

The field of immunomodulation also presents a fertile ground for investigation. The compound could potentially modulate the activity of immune cells, offering new therapeutic strategies for autoimmune disorders, organ transplant rejection, and even certain cancers.

Table 2: Unexplored Therapeutic Indications for this compound

Disease IndicationPotential Mechanism of Action
LeishmaniasisInhibition of parasitic enzymes or disruption of parasite cell membranes.
Alzheimer's DiseaseInhibition of protein aggregation or modulation of neuroinflammation.
Rheumatoid ArthritisSuppression of pro-inflammatory cytokine production or modulation of immune cell function.
Organ Transplant RejectionSuppression of T-cell activation and proliferation.

Challenges and Opportunities in the Development of this compound as a Research Tool

The development of this compound as a research tool is not without its challenges. A primary hurdle is the establishment of a robust and efficient synthetic route . While methods for synthesizing quinoline and pyrrolidine derivatives are well-documented, the stereoselective synthesis of the S-enantiomer and its coupling to the quinoline core may require significant optimization. sciencedaily.com

Another challenge lies in the identification of its specific biological targets . Without a clear understanding of its mechanism of action, its utility as a research tool is limited. This will necessitate comprehensive screening campaigns and detailed mechanistic studies.

Furthermore, ensuring the compound has suitable physicochemical properties for use in biological systems is crucial. This includes factors such as solubility, cell permeability, and metabolic stability.

Despite these challenges, the opportunities presented by this compound are substantial. Its novel structure offers the potential for high selectivity and potency , which are desirable attributes for a research tool. The ability to explore stereospecific interactions with biological targets is a significant advantage.

Moreover, the development of a new chemical scaffold can open up entirely new avenues of biological inquiry. By elucidating the targets and pathways modulated by this compound, researchers may uncover novel biological mechanisms and identify new therapeutic targets. The journey from a novel chemical entity to a validated research tool is arduous, but the potential rewards in advancing our understanding of biology and disease are immense.

Q & A

Q. How to troubleshoot low yields in SnCl₂-catalyzed reactions?

  • Methodological Answer :
  • Moisture Control : Use anhydrous solvents and glove boxes to prevent SnCl₂ hydrolysis.
  • Catalyst Loading : Optimize SnCl₂ concentrations (5–10 mol%) and pre-activate with Lewis acids (e.g., ZnCl₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.